molecular formula C5H8Cl2N2O B7818029 3-Aminopyridin-4-ol dihydrochloride

3-Aminopyridin-4-ol dihydrochloride

Cat. No.: B7818029
M. Wt: 183.03 g/mol
InChI Key: YXAPCWNSKMXOTR-UHFFFAOYSA-N
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Description

3-Aminopyridin-4-ol dihydrochloride is a pyridine derivative characterized by an amino group at position 3 and a hydroxyl group at position 4 of the pyridine ring, with two hydrochloride counterions. Its physicochemical properties, such as solubility in water (common among dihydrochloride salts) and stability, are influenced by the protonation of amino and hydroxyl groups .

Properties

IUPAC Name

3-amino-1H-pyridin-4-one;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O.2ClH/c6-4-3-7-2-1-5(4)8;;/h1-3H,6H2,(H,7,8);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAPCWNSKMXOTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C(C1=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminopyridin-4-ol dihydrochloride typically involves the following steps:

  • Starting Material: The synthesis begins with pyridine-3-ol as the starting material.

  • Amination: The pyridine-3-ol undergoes amination to introduce the amino group at the 3-position. This can be achieved using ammonia or an ammonium salt under specific reaction conditions.

  • Hydrochloride Formation: The resulting 3-aminopyridin-4-ol is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 3-Aminopyridin-4-ol dihydrochloride is scaled up using reactors designed to handle large volumes of reactants. The process involves continuous monitoring of reaction conditions such as temperature, pressure, and pH to ensure the quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Aminopyridin-4-ol dihydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: Various electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

  • Oxidation: Formation of 3-nitro-4-aminopyridine.

  • Reduction: Formation of 3-amino-4-aminopyridine.

  • Substitution: Formation of various substituted pyridines.

Scientific Research Applications

Medicinal Chemistry

3-Aminopyridin-4-ol dihydrochloride has been investigated for its potential therapeutic effects, particularly in neuropharmacology. It acts as a potassium channel blocker, similar to 4-aminopyridine (4-AP), which is used to treat conditions like multiple sclerosis and Lambert-Eaton myasthenic syndrome. The compound enhances neurotransmitter release by prolonging action potentials at the neuromuscular junction, thus improving muscle strength and function .

Case Study: Lambert-Eaton Myasthenic Syndrome
A clinical study demonstrated that 3,4-diaminopyridine (a related compound) significantly improved motor function in patients with Lambert-Eaton myasthenic syndrome. Patients experienced increased muscle strength and reduced autonomic symptoms after treatment with dosages up to 100 mg per day . This suggests that similar derivatives like 3-Aminopyridin-4-ol could offer comparable benefits.

Neuropharmacology

The compound's role as a potassium channel blocker has implications for treating neurological disorders. Research indicates that blocking voltage-gated potassium channels can enhance axonal conduction in demyelinated axons, which is particularly relevant for conditions such as multiple sclerosis .

Table: Comparison of Potassium Channel Blockers

CompoundMechanism of ActionTherapeutic Use
3-Aminopyridin-4-olBlocks K+ channelsPotential use in neurodegenerative diseases
4-Aminopyridine (4-AP)Blocks K+ channelsApproved for multiple sclerosis
3,4-DiaminopyridineEnhances acetylcholine releaseLambert-Eaton myasthenic syndrome

Agricultural Chemistry

In addition to its medicinal applications, 3-Aminopyridin-4-ol dihydrochloride is used in the synthesis of agrochemicals. Its ability to act as a building block allows for the development of herbicides and pesticides that can target specific pathways in plants or pests.

Future Directions and Research

Ongoing research continues to explore the potential applications of 3-Aminopyridin-4-ol dihydrochloride in various fields:

  • Neurodegenerative Diseases : Studies are being conducted to evaluate its efficacy in treating other neurodegenerative conditions beyond multiple sclerosis.
  • Imaging Techniques : The development of radiolabeled derivatives for positron emission tomography (PET) imaging is being explored to visualize demyelination in neurological disorders .

Mechanism of Action

3-Aminopyridin-4-ol dihydrochloride is similar to other pyridine derivatives, such as 4-aminopyridin-3-ol dihydrochloride and 3-aminopyridin-3-ol dihydrochloride. These compounds differ in the position of the amino and hydroxyl groups, which affects their reactivity and applications. The uniqueness of 3-Aminopyridin-4-ol dihydrochloride lies in its specific structural features and the resulting chemical properties.

Comparison with Similar Compounds

Structural and Functional Analogues

Pyridoxamine Dihydrochloride
  • Structure: Pyridoxamine dihydrochloride (4-(aminomethyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride) features additional methyl and hydroxymethyl substituents on the pyridine ring, distinguishing it from 3-aminopyridin-4-ol dihydrochloride.
  • Application: Used as a vitamin B6 derivative, it participates in amino acid metabolism. Its larger molecular weight (241.11 g/mol) and complex substituents enhance its role in enzymatic cofactor functions compared to simpler aminopyridinol derivatives .
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
  • Structure: This compound replaces the hydroxyl group of 3-aminopyridin-4-ol with a pyrrolidinyl group, increasing lipophilicity.
  • Application : Used in research settings (e.g., kinase inhibition studies), its altered substituents likely modify target binding affinity compared to the hydroxyl-containing analog .
  • Safety: No GHS classification reported, but standard protective measures (ventilation, gloves) are advised .
Vanoxerine Dihydrochloride
  • Structure: A tri-substituted pyrimidine derivative with fluorophenyl and imidazolyl groups, differing significantly from 3-aminopyridin-4-ol.
  • Application : Acts as a CDK2/4/6 triple inhibitor with broad anticancer activity (IC50: 3.79–4.04 μM in liver cancer cells). Its efficacy surpasses single-target CDK inhibitors (e.g., Adapalene, IC50: 4.43–7.14 μM) due to multi-kinase inhibition .
  • Pharmacokinetics: Requires tailored drug delivery systems due to physicochemical properties distinct from simpler aminopyridinols .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility Key Functional Groups
3-Aminopyridin-4-ol dihydrochloride C5H7N2O·2HCl 183.05 (estimated) Water-soluble -NH2, -OH, HCl
Pyridoxamine dihydrochloride C8H14Cl2N2O2 241.11 Water-soluble -NH2, -OH, -CH2OH, -CH3
4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride C9H13N3·2HCl 236.14 Likely polar -NH2, pyrrolidine, HCl
Vanoxerine dihydrochloride C20H24Cl2F2N2O 411.33 Moderate solubility Fluorophenyl, imidazolyl, HCl

Key Observations :

  • Simpler aminopyridinols (e.g., 3-aminopyridin-4-ol dihydrochloride) exhibit higher water solubility due to fewer hydrophobic substituents.
  • Bulky groups (e.g., pyrrolidinyl in 4-(pyrrolidin-1-yl)pyridin-3-amine) reduce solubility but enhance membrane permeability .

Biological Activity

3-Aminopyridin-4-ol dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and key research findings.

Chemical Structure and Properties

3-Aminopyridin-4-ol dihydrochloride has the following structural formula:

  • Molecular Formula : C₅H₈Cl₂N₂O
  • Molecular Weight : 183.04 g/mol

The compound features a pyridine ring with an amino group and a hydroxyl group, which contribute to its solubility and reactivity, allowing it to interact with various biological targets.

The biological activity of 3-Aminopyridin-4-ol dihydrochloride is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Key mechanisms include:

  • Potassium Channel Blockade : Similar compounds like 4-Aminopyridine (4-AP) have been shown to block voltage-gated potassium channels, enhancing neurotransmitter release and improving neuronal function .
  • Calcium/Calmodulin-dependent Protein Kinase Inhibition : Research indicates that derivatives of aminopyridines can inhibit CAMKK2, a kinase involved in metabolic regulation and cancer progression .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

  • Neuroprotective Effects : Compounds structurally related to 3-Aminopyridin-4-ol have shown potential in protecting neurons from damage in models of neurodegenerative diseases.
  • Anticancer Properties : Studies indicate that aminopyridine derivatives can induce apoptosis in various cancer cell lines by targeting specific signaling pathways .

Case Studies

  • Multiple Sclerosis Treatment : Clinical trials involving 4-AP have revealed improvements in walking ability among patients with multiple sclerosis, suggesting that similar compounds may offer therapeutic benefits for neurological disorders .
  • Cancer Therapy : A study on CAMKK2 inhibitors demonstrated that inhibiting this kinase led to reduced cell proliferation and increased apoptosis in cancer models, highlighting the potential of aminopyridine derivatives in oncology .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
NeuroprotectionProtects neurons from oxidative stress
Potassium Channel BlockadeEnhances neurotransmitter release by blocking K+ channels
Anticancer ActivityInduces apoptosis in cancer cell lines

Table 2: Comparative Analysis with Related Compounds

Compound NameMechanism of ActionTherapeutic Application
3-Aminopyridin-4-olPotassium channel blockadeNeurodegenerative diseases
4-Aminopyridine (4-AP)Voltage-gated K+ channel blockerMultiple sclerosis
GSK650394CAMKK2 inhibitionCancer therapy

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